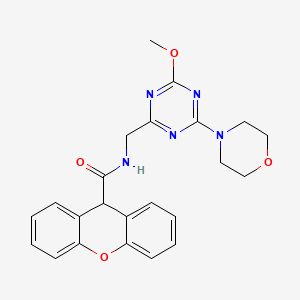
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-9H-xanthene-9-carboxamide is a complex molecule that is not directly described in the provided papers. However, the papers do discuss related compounds that share some structural features, such as the presence of a morpholino group and a xanthene unit. For instance, the first paper describes a new aromatic dicarboxylic acid containing xanthene units and methyl pendant groups, which was used to synthesize polyamides with high thermal stability and good solubility in polar aprotic solvents . The other papers discuss the synthesis and biological activity of compounds with morpholino and carboxamide groups, which are known to possess antitumor activity .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including nucleophilic substitution, amination, and cyclization. For example, the synthesis of the dicarboxylic acid in the first paper involved a nucleophilic substitution reaction followed by alkaline hydrolysis . The other compounds were synthesized by condensation reactions of isocyanates with amines, followed by cyclization with hydrazine hydrate . These methods could potentially be adapted for the synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-9H-xanthene-9-carboxamide.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using crystallography. For instance, the crystal structure of a related compound was determined to belong to the monoclinic system with specific cell parameters . Such structural analyses are crucial for understanding the molecular geometry and potential interaction sites for biological activity.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compounds . However, the presence of functional groups such as carboxamide and morpholino suggests that these compounds could participate in hydrogen bonding and other interactions that are relevant in biological systems, potentially contributing to their antitumor activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related polyamides include high thermal stability with glass transition temperatures between 260-286°C and char yields above 52% at 800°C in nitrogen . They also exhibit good solubility in polar aprotic solvents and form transparent, strong, and flexible films. The compounds with antitumor activity likely have distinct physical and chemical properties that contribute to their biological effects, although these properties are not detailed in the papers .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Researchers have developed novel triazole derivatives, including compounds related to N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-9H-xanthene-9-carboxamide, demonstrating significant antimicrobial activities. These compounds are synthesized through various chemical reactions, showcasing their potential in creating new antimicrobial agents. The studies emphasize the importance of structural modifications to enhance antimicrobial efficacy and broaden the spectrum of action against various microbial strains (Bektaş et al., 2010).
Biological Activity and Molecular Interaction
Another area of research involves understanding the biological activity and molecular interactions of compounds structurally similar to N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-9H-xanthene-9-carboxamide. This includes investigations into their cytotoxicity against cancer cells and potential as imaging agents in medical diagnostics. Studies have detailed the synthesis, characterization, and application of these compounds, providing valuable information on their utility in various biological contexts (Jin et al., 2018).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of related compounds focus on developing novel synthetic routes and understanding the structural attributes that contribute to their biological activities. Research in this area includes the design and synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products, aiming at enhancing their anti-inflammatory and analgesic properties. These studies provide a foundation for future drug development and therapeutic applications (Abu‐Hashem et al., 2020).
Antiproliferative Activity
Some compounds structurally related to N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-9H-xanthene-9-carboxamide have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. These studies highlight the potential therapeutic applications of such compounds in cancer treatment, demonstrating the importance of chemical modifications to achieve desired biological effects (Lu et al., 2021).
Propriétés
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-30-23-26-19(25-22(27-23)28-10-12-31-13-11-28)14-24-21(29)20-15-6-2-4-8-17(15)32-18-9-5-3-7-16(18)20/h2-9,20H,10-14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKQZDGRGZXTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-9H-xanthene-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B3009035.png)
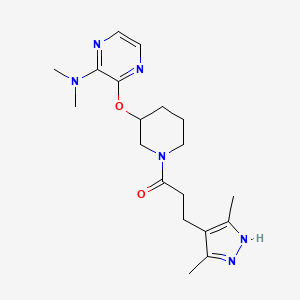
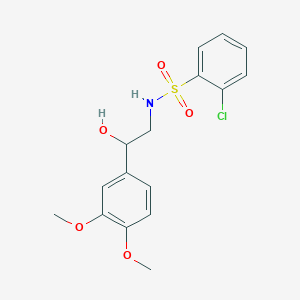
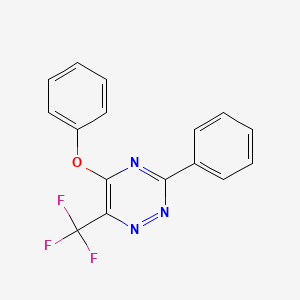
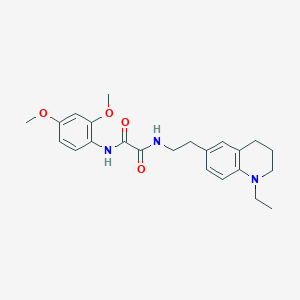
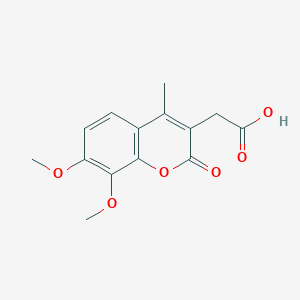
![1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B3009045.png)
![3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B3009047.png)
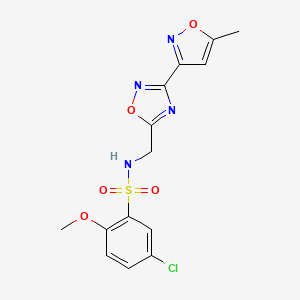
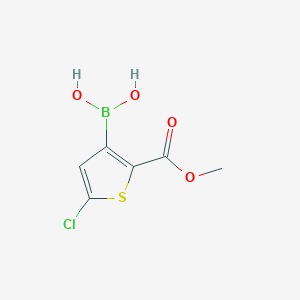


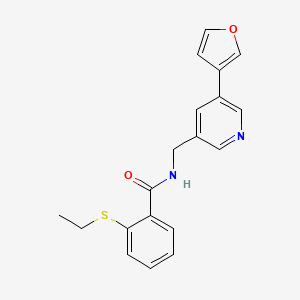
![4-(2-ethoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3009058.png)